molecular formula C21H19FN4O2S B417242 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

Cat. No.: B417242
M. Wt: 410.5g/mol
InChI Key: SYBKSMSMQLCVAZ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is a complex organic compound that features a combination of fluorophenyl, furyl, thiazolyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 4-fluorobenzaldehyde with 2-furylmethyl ketone to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole derivative with piperazine and propanenitrile under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used in the study of enzyme inhibition and receptor binding.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole ring is known to interact with various biological targets, while the fluorophenyl group enhances binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19FN4O2S

Molecular Weight

410.5g/mol

IUPAC Name

3-[4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

InChI

InChI=1S/C21H19FN4O2S/c22-16-4-2-15(3-5-16)18-7-6-17(28-18)14-19-20(27)24-21(29-19)26-12-10-25(11-13-26)9-1-8-23/h2-7,14H,1,9-13H2/b19-14+

InChI Key

SYBKSMSMQLCVAZ-XMHGGMMESA-N

SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.